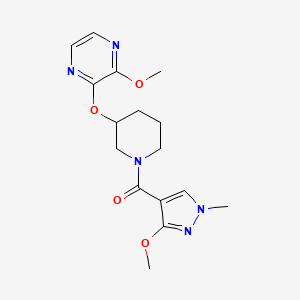
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described structurally as follows:
This formula indicates a complex arrangement of pyrazole and piperidine moieties, which are known for their diverse biological activities.
Research suggests that pyrazole derivatives often exert their effects through inhibition of specific kinases and receptors involved in cancer progression and inflammation. Notably, compounds similar to this one have been shown to inhibit the activity of the MET kinase , a critical player in tumor growth and metastasis .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against BRAF(V600E) and EGFR mutations, which are common in various cancers . The mechanism involves disrupting signaling pathways that promote cell proliferation and survival.
Table 1: Summary of Antitumor Activities
| Compound Type | Target | Activity |
|---|---|---|
| Pyrazole Derivatives | BRAF(V600E) | Inhibition |
| Pyrazole Analogues | EGFR | Inhibition |
| Other Pyrazoles | MET Kinase | Inhibition |
Anti-inflammatory Effects
In addition to antitumor properties, pyrazole derivatives are also noted for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .
Case Study: Anti-inflammatory Activity
A study evaluated the effects of a related pyrazole compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in NO production, suggesting that this class of compounds could be developed into effective anti-inflammatory agents.
Pharmacokinetics and Toxicology
Preclinical studies on pharmacokinetics indicate that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are still required to evaluate its safety profile fully.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | TBD |
| Metabolism | Hepatic |
Eigenschaften
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-20-10-12(13(19-20)23-2)16(22)21-8-4-5-11(9-21)25-15-14(24-3)17-6-7-18-15/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCZOBUESJAAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














